molecular formula C14H11NO2 B1250155 7-methoxy-9H-carbazole-3-carbaldehyde

7-methoxy-9H-carbazole-3-carbaldehyde

Cat. No.: B1250155
M. Wt: 225.24 g/mol
InChI Key: IBDBRUPJUXYODT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-9H-carbazole-3-carbaldehyde is a natural product found in Clausena vestita, Clausena excavata, and Clausena harmandiana with data available.

Scientific Research Applications

1. Natural Compound Isolation and Structural Analysis

The compound 7-methoxy-9H-carbazole-3-carbaldehyde is noted for its occurrence in natural sources. One study elaborates on a natural carbazole isolated from the twigs of Clausena lansium, detailing its structural configuration and emphasizing the planarity of the carbazole ring system. The study also describes intermolecular interactions and the molecular chain formation in the crystal structure of the compound (Fun et al., 2009).

2. Synthesis and Structural Confirmation

Significant research has been dedicated to the synthesis of this compound and its derivatives. One notable study outlines the gram-scale synthesis of various dioxygenated carbazole alkaloids, including this compound, using an efficient Au-catalyzed cyclization reaction. This study also made first-time preparations of certain compounds and confirmed their structures through X-ray single crystal diffraction (Ma et al., 2014).

3. Photophysical Studies and Dye Synthesis

Research has explored the photophysical properties of this compound derivatives. One study synthesized novel carbazole-based styryl derivatives and investigated their photophysical properties, including solvent polarity effects and quantum yield. Additionally, the study conducted Density Functional Theory (DFT) computations to analyze the structural, molecular, electronic, and photophysical parameters of the synthesized dyes (Umape et al., 2014).

4. Application in Non-Linear Optics (NLO)

The compound's utility in non-linear optics has been highlighted through the synthesis of fused heterocyclic aldehydes with a carbazole motif. These compounds have been characterized using experimental and computational techniques, demonstrating their potential in NLO applications due to favorable properties like polarizabilities and dipole moments (Stalindurai et al., 2017).

Properties

Molecular Formula

C14H11NO2

Molecular Weight

225.24 g/mol

IUPAC Name

7-methoxy-9H-carbazole-3-carbaldehyde

InChI

InChI=1S/C14H11NO2/c1-17-10-3-4-11-12-6-9(8-16)2-5-13(12)15-14(11)7-10/h2-8,15H,1H3

InChI Key

IBDBRUPJUXYODT-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C=O

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)C=O

Synonyms

clauszoline-K

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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